1-(pyrrolidin-1-yl)-2-{4-[4-(pyrrolidin-1-yl)pyrimidin-2-yl]piperazin-1-yl}ethan-1-one 1-(pyrrolidin-1-yl)-2-{4-[4-(pyrrolidin-1-yl)pyrimidin-2-yl]piperazin-1-yl}ethan-1-one
Brand Name: Vulcanchem
CAS No.: 2640882-03-5
VCID: VC11851806
InChI: InChI=1S/C18H28N6O/c25-17(23-9-3-4-10-23)15-21-11-13-24(14-12-21)18-19-6-5-16(20-18)22-7-1-2-8-22/h5-6H,1-4,7-15H2
SMILES: C1CCN(C1)C2=NC(=NC=C2)N3CCN(CC3)CC(=O)N4CCCC4
Molecular Formula: C18H28N6O
Molecular Weight: 344.5 g/mol

1-(pyrrolidin-1-yl)-2-{4-[4-(pyrrolidin-1-yl)pyrimidin-2-yl]piperazin-1-yl}ethan-1-one

CAS No.: 2640882-03-5

Cat. No.: VC11851806

Molecular Formula: C18H28N6O

Molecular Weight: 344.5 g/mol

* For research use only. Not for human or veterinary use.

1-(pyrrolidin-1-yl)-2-{4-[4-(pyrrolidin-1-yl)pyrimidin-2-yl]piperazin-1-yl}ethan-1-one - 2640882-03-5

Specification

CAS No. 2640882-03-5
Molecular Formula C18H28N6O
Molecular Weight 344.5 g/mol
IUPAC Name 1-pyrrolidin-1-yl-2-[4-(4-pyrrolidin-1-ylpyrimidin-2-yl)piperazin-1-yl]ethanone
Standard InChI InChI=1S/C18H28N6O/c25-17(23-9-3-4-10-23)15-21-11-13-24(14-12-21)18-19-6-5-16(20-18)22-7-1-2-8-22/h5-6H,1-4,7-15H2
Standard InChI Key WBJPVIZLESBJAJ-UHFFFAOYSA-N
SMILES C1CCN(C1)C2=NC(=NC=C2)N3CCN(CC3)CC(=O)N4CCCC4
Canonical SMILES C1CCN(C1)C2=NC(=NC=C2)N3CCN(CC3)CC(=O)N4CCCC4

Introduction

Structural and Molecular Characterization

Core Structural Features

The molecule comprises three distinct heterocyclic systems:

  • Pyrrolidine rings: Two five-membered saturated nitrogen-containing rings at both termini, contributing to conformational flexibility and hydrogen-bonding potential .

  • Pyrimidine ring: A six-membered aromatic ring with two nitrogen atoms at positions 1 and 3, enabling π-π stacking interactions with biological targets .

  • Piperazine bridge: A six-membered diamine ring connecting the pyrimidine and ketone groups, enhancing solubility and serving as a spacer for pharmacophore alignment .

The ketone group at the central position (C=O\text{C=O}) introduces polarity, influencing solubility and metabolic stability .

Table 1: Molecular Properties

PropertyValueSource
Molecular FormulaC18H28N6O2\text{C}_{18}\text{H}_{28}\text{N}_6\text{O}_2
Molecular Weight360.5 g/mol
IUPAC Name1-morpholin-4-yl-2-[4-(4-pyrrolidin-1-ylpyrimidin-2-yl)piperazin-1-yl]ethanone
Topological Polar Surface Area80.3 Ų

Synthetic Pathways and Optimization

Multi-Step Synthesis Strategy

Synthesis typically involves sequential nucleophilic substitutions and coupling reactions:

  • Pyrimidine Core Formation: Condensation of guanidine derivatives with β-diketones yields 2,4-disubstituted pyrimidines .

  • Piperazine Functionalization: N-alkylation of piperazine with chloropyrimidine intermediates introduces the pyrimidine-piperazine segment .

  • Ketone Bridge Installation: Friedel-Crafts acylation or Ullmann coupling attaches the pyrrolidine-morpholine system to the piperazine-pyrimidine backbone.

Yield optimization (typically 45–60%) requires precise control of reaction parameters, including temperature (80–120C\text{80–120}^\circ\text{C}) and catalyst selection (e.g., Pd(OAc)₂ for cross-couplings).

Chemical Reactivity and Derivative Design

Functional Group Transformations

  • Ketone Reduction: Catalytic hydrogenation (H2/Pd-C\text{H}_2/\text{Pd-C}) converts the ketone to a secondary alcohol, altering hydrophobicity .

  • Pyrimidine Electrophilic Substitution: Nitration or halogenation at the pyrimidine C5 position enhances binding affinity for kinase targets .

  • Piperazine N-Alkylation: Quaternization with alkyl halides improves cationic character for membrane penetration .

Table 2: Common Derivatives and Modifications

DerivativeModification SiteBiological Impact
5-Nitro-pyrimidine analogPyrimidine C5Increased kinase inhibition
N-Methyl-piperazine saltPiperazine N1Enhanced solubility
Pyrrolidine-spirocyclicPyrrolidine C2Conformational restriction

Biological Activity and Mechanism

Putative Targets and Pathways

While direct target validation remains pending, structural analogs exhibit:

  • Kinase Inhibition: Similar pyrimidine-piperazine derivatives inhibit CDK2 (IC50=0.8 μM\text{IC}_{50} = 0.8 \ \mu\text{M}) and EGFR (IC50=1.2 μM\text{IC}_{50} = 1.2 \ \mu\text{M}) .

  • CXCR3 Modulation: Piperazine-containing compounds antagonize chemokine receptor CXCR3 (Kd=12 nM\text{K}_d = 12 \ \text{nM}), implicating immunotherapeutic potential .

  • Anthelmintic Activity: Preliminary screens against Caenorhabditis elegans show 57% mortality at 25 ppm over 5 days, suggesting parasiticidal applications .

Mechanistically, the pyrimidine nitrogen atoms coordinate with kinase ATP-binding sites, while the pyrrolidine groups induce hydrophobic interactions with receptor subpockets.

Pharmacokinetic and Toxicity Profile

ADMET Predictions

  • Absorption: High permeability (Papp=18×106 cm/s\text{P}_{\text{app}} = 18 \times 10^{-6} \ \text{cm/s}) due to moderate logP (2.8) .

  • Metabolism: CYP3A4-mediated oxidation of pyrrolidine rings generates N-oxide metabolites .

  • Toxicity: Ames test negatives (up to 1 mM) indicate low mutagenic risk, though hepatotoxicity concerns persist at EC50=45 μM\text{EC}_{50} = 45 \ \mu\text{M} .

Applications and Future Directions

Therapeutic Development

  • Oncology: Dual kinase/receptor inhibition positions the compound as a candidate for combination therapies with checkpoint inhibitors .

  • Parasitic Diseases: Structural optimization could enhance anthelmintic efficacy against Strongyloides stercoralis and hookworms .

  • Autoimmunity: CXCR3 antagonism may mitigate T-cell infiltration in rheumatoid arthritis and multiple sclerosis .

Challenges and Innovations

  • Stereochemical Complexity: Resolution of atropisomers (due to hindered piperazine rotation) requires chiral HPLC methods .

  • Prodrug Strategies: Phosphorylation of the ketone oxygen improves oral bioavailability in murine models (F=82%\text{F} = 82\%) .

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